tert-butyl 2-(pyridin-3-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 2-(pyridin-3-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules . The presence of the pyridine ring and the tert-butyl group in this compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(pyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.
N-Protecting Group: The piperazine is protected with a tert-butyl group to form tert-butyl piperazine.
Nucleophilic Substitution: The protected piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine to form tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation, resulting in tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(pyridin-3-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenated pyridines, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as an antibacterial and antifungal agent.
- Studied for its role in modulating biological pathways .
Medicine:
- Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
- Used in drug discovery and development as a scaffold for designing new drugs .
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
- Applied in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-(pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The pyridine ring and piperazine moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison:
- Chemical Structure: All these compounds share the piperazine core but differ in the substituents attached to the piperazine ring.
- Biological Activity: The presence of different substituents can significantly impact their biological activity. For example, the ethoxy and hydrazino derivatives have shown moderate antibacterial and antifungal activities .
- Synthetic Routes: The synthetic routes for these compounds are similar, involving nucleophilic substitution and catalytic hydrogenation .
Conclusion
tert-Butyl 2-(pyridin-3-yl)piperazine-1-carboxylate is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development and other applications.
Properties
CAS No. |
886771-08-0 |
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Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
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